
(2R)-2-amino-3-(pyrazin-2-yl)propanoicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride is a compound that features a pyrazine ring attached to an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride typically involves the formation of the pyrazine ring followed by its attachment to the amino acid backbone. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazine ring can be synthesized through cyclization reactions involving diamines and dicarbonyl compounds . The amino acid backbone is then introduced through a series of coupling reactions, often using reagents like carbodiimides to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions to form pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazine compounds, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
(2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The amino acid backbone allows for interactions with proteins and peptides, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazine ring structure and are used in organic synthesis and medicinal chemistry.
5-(Indol-2-yl)pyrazolo[3,4-b]pyridines: These compounds are known for their biological activities and are used as channel blockers in pharmacological research.
Pyrrolopyrazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Uniqueness
(2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride is unique due to its specific combination of a pyrazine ring and an amino acid backbone, which allows for diverse chemical reactivity and biological interactions. This makes it a versatile compound for research and development in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C7H11Cl2N3O2 |
|---|---|
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-pyrazin-2-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-4-9-1-2-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m1../s1 |
Clave InChI |
AAZGWYYTERTAJU-QYCVXMPOSA-N |
SMILES isomérico |
C1=CN=C(C=N1)C[C@H](C(=O)O)N.Cl.Cl |
SMILES canónico |
C1=CN=C(C=N1)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)

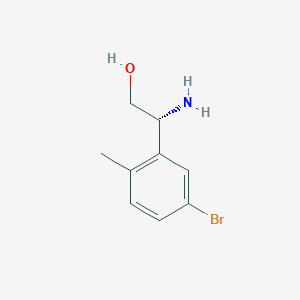
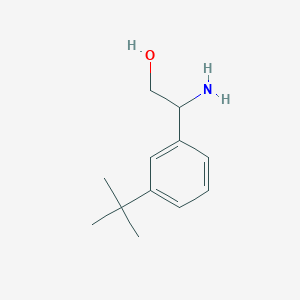
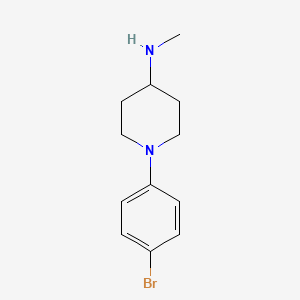
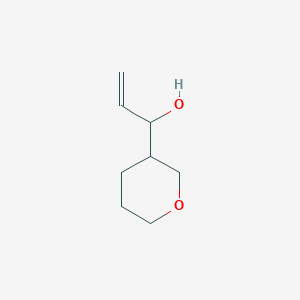
![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
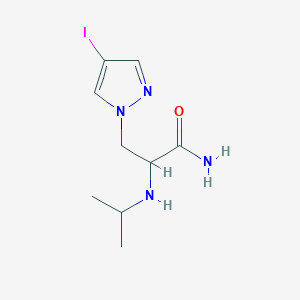
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
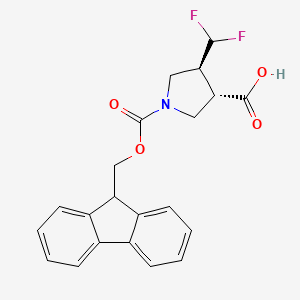
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)

